![molecular formula C23H28N6O B5619034 N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5619034.png)
N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide
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Description
The synthesis and study of complex organic compounds like "N-{2-[benzyl(methyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-yl}-3-methyl-1H-pyrazole-5-carboxamide" are crucial for advancing various fields of chemistry, including medicinal chemistry, materials science, and fundamental organic synthesis. These efforts contribute to the development of new chemical entities with potential applications in drug discovery and material science.
Synthesis Analysis
Synthetic approaches to complex molecules often involve multi-step synthetic sequences, starting from simpler precursors. For instance, the synthesis of similar compounds involves key steps like esterification, amidation, and intramolecular cyclization reactions. A practical method for synthesizing related compounds has been developed using the Suzuki−Miyaura reaction followed by hydrolysis and amidation, establishing an inexpensive method without chromatographic purification (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic compounds is elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, studies on related compounds have provided insights into their molecular geometries through crystal structure determination and spectroscopic analyses, highlighting the importance of specific substituents and structural features in dictating the molecules' physical and chemical properties (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of pyrazole and quinazolinone moieties in a molecule can significantly impact its reactivity patterns, including its ability to participate in various organic reactions such as cyclization and substitution reactions (Patel et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often studied to optimize the compounds for specific uses, such as pharmaceuticals or materials. The crystalline structures and packing of related molecules have been analyzed, providing insights into their stability and interactions (Meneghetti et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, define a compound's behavior in chemical reactions. Studies on related compounds have explored their reactivity and potential as intermediates in the synthesis of more complex molecules, underscoring the significance of understanding these properties for synthetic chemistry (Harada et al., 1995).
Future Directions
The study of this compound could potentially yield interesting results, given its structural similarity to various biologically active compounds. Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as testing it for biological activity .
properties
IUPAC Name |
N-[2-[benzyl(methyl)amino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-yl]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-10-18(28-27-15)21(30)25-19-11-23(2,3)12-20-17(19)13-24-22(26-20)29(4)14-16-8-6-5-7-9-16/h5-10,13,19H,11-12,14H2,1-4H3,(H,25,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGHIROGKMXDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CC(CC3=NC(=NC=C23)N(C)CC4=CC=CC=C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[benzyl(methyl)amino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-yl]-5-methyl-1H-pyrazole-3-carboxamide |
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